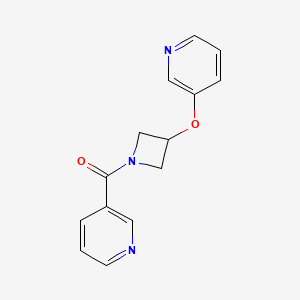

Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

pyridin-3-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-14(11-3-1-5-15-7-11)17-9-13(10-17)19-12-4-2-6-16-8-12/h1-8,13H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEPNIDWOXHSBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CN=CC=C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with azetidine intermediates. For example, the reaction of 3-pyridylmethanol with azetidin-1-ylmethanone in the presence of a base such as sodium hydride can yield the desired compound . Another method involves the use of magnesium oxide nanoparticles as catalysts to facilitate the reaction between pyridine derivatives and azetidine intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or azetidine rings are substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has the following chemical characteristics:

- Molecular Formula : C13H12N2O2

- Molecular Weight : 228.25 g/mol

- IUPAC Name : (3-pyridin-3-yloxyazetidin-1-yl)methanone

The compound features a pyridine ring, an azetidine moiety, and a methanone functional group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that pyridine compounds can exhibit significant antibacterial and antifungal activities.

- Antibacterial Properties : A study demonstrated that various pyridine derivatives showed effective inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 64 μg/mL, indicating their potential as antimicrobial agents .

- Antifungal Activity : In addition to antibacterial effects, certain pyridine derivatives have also been tested for antifungal activity against species like Candida. The results suggest that these compounds could serve as effective treatments for fungal infections .

Therapeutic Applications

Beyond antimicrobial properties, this compound may hold promise in various therapeutic applications:

- Cancer Treatment : Pyridine-based compounds are being investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, derivatives that target c-KIT kinase mutations are under research for their potential in treating gastrointestinal stromal tumors (GISTs), which are driven by such mutations .

- Neurological Disorders : Some studies suggest that pyridine derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their therapeutic potential in neurological applications .

Case Studies

Several case studies have documented the synthesis and evaluation of pyridine derivatives:

Mechanism of Action

The mechanism of action of Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. In medicinal applications, the compound may inhibit or activate certain biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- Pyridin-2-yl(3-(pyridin-2-yloxy)azetidin-1-yl)methanone

- Pyridin-4-yl(3-(pyridin-4-yloxy)azetidin-1-yl)methanone

- Imidazo[1,2-a]pyridin-3-yl-acetic acids

Uniqueness

Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key synthetic routes include:

- Nucleophilic Substitution Reactions : Used to introduce the pyridin-3-yloxy group.

- Cyclization Reactions : Essential for forming the azetidine ring.

- Coupling Reactions : To attach the methanone moiety.

These methods ensure the compound's structural integrity and purity, which are critical for its biological activity assessment .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown promising antibacterial activity against various strains, including resistant bacteria. The structure-activity relationship (SAR) analysis suggests that modifications in the pyridine ring can enhance potency against specific pathogens .

Case Study: Antibacterial Properties

A study evaluated a series of pyridine derivatives for their antibacterial efficacy. The results demonstrated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of traditional antibiotics, indicating a potential for developing new therapeutic agents .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.5 | Staphylococcus aureus |

| Compound B | 1.0 | Escherichia coli |

| This compound | TBD | TBD |

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. Initial docking studies suggest that the compound may inhibit bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Anticancer Potential

Preliminary research indicates that this compound may also possess anticancer properties. Studies on related pyridine derivatives have shown inhibition of cancer cell proliferation in various cancer lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in these cells was linked to its interaction with key regulatory proteins involved in cell cycle progression and survival pathways .

Q & A

Q. What are the recommended synthetic routes for Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, and how can purity be validated?

The synthesis typically involves coupling azetidine derivatives with pyridinyloxy precursors. A two-step approach is common:

- Step 1 : Functionalize azetidine at the 3-position via nucleophilic substitution using pyridin-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 2 : Methanone formation via amide coupling (e.g., HBTU/DIPEA in DCM) between the azetidine intermediate and pyridin-3-yl carbonyl chloride. Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm structural integrity. For crystallinity assessment, employ X-ray diffraction (SHELX software ).

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Resolve stereochemistry and confirm substitution patterns (e.g., azetidine ring protons at δ 3.5–4.5 ppm, pyridinyl protons at δ 7.0–8.5 ppm).

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI+ mode, calculated vs. observed m/z).

- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (refinement via SHELXL ).

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for target proteins?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with receptors (e.g., kinases or GPCRs).

- MD Simulations : Perform 100-ns simulations in explicit solvent (GROMACS/AMBER) to assess stability of ligand-receptor complexes.

- QSAR Analysis : Corlate substituent effects (e.g., azetidine vs. piperidine rings) with activity using descriptors like logP and polar surface area .

Q. How to resolve discrepancies in biological activity data across assays?

- Assay-Specific Factors : Test solubility (e.g., DMSO vs. aqueous buffers) and stability (HPLC monitoring over 24h).

- Counter-Screen Selectivity : Evaluate off-target effects using panels like Eurofins’ SafetyScreen44.

- Data Normalization : Include positive/negative controls (e.g., staurosporine for kinase inhibition) to calibrate inter-assay variability .

Q. What strategies mitigate stereochemical challenges during synthesis?

- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA).

- Asymmetric Catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP ).

- Crystallographic Validation : Confirm absolute configuration via anomalous dispersion in X-ray data .

Methodological Challenges

Q. How to optimize reaction yields for large-scale synthesis?

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer (residence time: 10–30 min).

- Catalyst Screening : Test Pd/Cu systems for Ullmann-type couplings (e.g., azetidine-aryl ether formation).

- Byproduct Analysis : Use LC-MS to identify and suppress side reactions (e.g., over-oxidation) .

Q. What analytical approaches validate compound stability under physiological conditions?

- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C). Monitor degradation via UPLC-PDA.

- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites using Q-TOF MS .

Data Interpretation

Q. How to address contradictory cytotoxicity results in cell-based vs. in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.